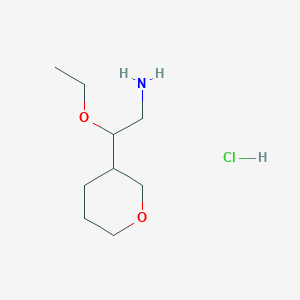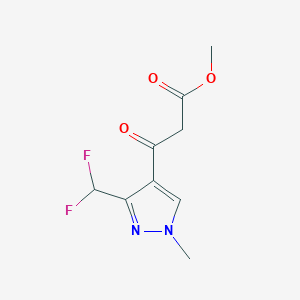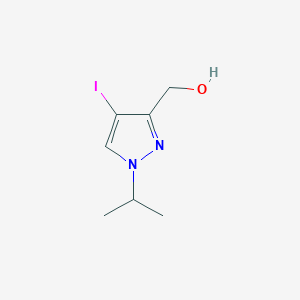
1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride is a chemical compound. The parent species, 1,2,3,6-Tetrahydropyridine, is a colorless liquid and is commercially available . It is an imine .
Synthesis Analysis
The synthesis of 1,2,3,6-Tetrahydropyridine involves a palladium-catalyzed highly 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides. This provides efficient access to various 5-phenyl-1,2,3,6-tetrahydropyridine derivatives, which are important structural motifs for bioactive molecules .Molecular Structure Analysis
The molecular formula of 1,2,3,6-Tetrahydropyridine is C5H9N . The IUPAC Standard InChI is InChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2 .Scientific Research Applications
Synthesis and Potential Anti-Inflammatory Applications 1,2,3,6-Tetrahydropyridines, including 1,2,3,6-Tetrahydropyridin-6-ylmethanol hydrochloride, have been explored for their potential anti-inflammatory properties. A study by Rao et al. (1995) focused on synthesizing various 1,2,3,6-tetrahydropyridines as potential anti-inflammatory agents, indicating their analgesic and anti-inflammatory activities (Rao et al., 1995).
Role in Synthesis of Co(II) Polynuclear Complexes Research by Pattacini et al. (2011) explored the use of pyridine-2-ylmethanol in the synthesis of Co(II) polynuclear complexes. This study highlights the structural and magnetic properties of these complexes, showcasing the versatility of pyridine-2-ylmethanol in complex chemical syntheses (Pattacini et al., 2011).
Applications in High-Spin Manganese Clusters Synthesis Bai et al. (2018) utilized pyridin-2-ylmethanols in the synthesis of high-spin manganese clusters. Their study involved creating a tridentate ligand using this compound and subsequently synthesizing high-spin Mn aggregates (Bai et al., 2018).
Catalytic Hydrogenation Research A study by Jelčić et al. (2016) investigated the catalytic hydrogenation of a derivative of 1,2,3,6-tetrahydropyridin-6-ylmethanol hydrochloride. This research provides insights into the kinetics and effectiveness of hydrogenation processes involving this compound (Jelčić et al., 2016).
Synthesis of Aryl-Substituted Piperidines Klumpp et al. (2001) explored the synthesis of aryl-substituted piperidines using 1,2,3,6-tetrahydropyridines. This study contributes to understanding the electrophilic chemistry of these compounds (Klumpp et al., 2001).
Anticancer Agent Synthesis Redda and Gangapuram (2007) focused on synthesizing substituted 1,3,4-oxadiazolyl tetrahydropyridines, including derivatives of 1,2,3,6-tetrahydropyridin-6-ylmethanol hydrochloride, as potential anticancer agents (Redda & Gangapuram, 2007).
properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-6-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h1,3,6-8H,2,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBDVCORKNDBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C=C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2443949.png)

![3-[[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2443954.png)
![4-(dibutylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443955.png)
![2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2443956.png)

![N-{6-[(4-methoxyphenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B2443960.png)


![N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2443964.png)



